molecular formula C14H21N3OS B12036774 4-Butoxybenzaldehyde N-ethylthiosemicarbazone CAS No. 473278-37-4

4-Butoxybenzaldehyde N-ethylthiosemicarbazone

Cat. No.: B12036774
CAS No.: 473278-37-4
M. Wt: 279.40 g/mol
InChI Key: XYJHBSVMEKKODO-LFIBNONCSA-N
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Description

4-Butoxybenzaldehyde N-ethylthiosemicarbazone is a chemical compound with the molecular formula C14H21N3OS and a molecular weight of 279.407 g/mol It is a derivative of benzaldehyde and thiosemicarbazone, characterized by the presence of a butoxy group and an ethylthiosemicarbazone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butoxybenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 4-butoxybenzaldehyde with N-ethylthiosemicarbazide. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and advanced purification techniques to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Butoxybenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Butoxybenzaldehyde N-ethylthiosemicarbazone has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Butoxybenzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Butoxybenzaldehyde N-ethylthiosemicarbazone is unique due to the combination of the butoxy group and the ethylthiosemicarbazone moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

CAS No.

473278-37-4

Molecular Formula

C14H21N3OS

Molecular Weight

279.40 g/mol

IUPAC Name

1-[(E)-(4-butoxyphenyl)methylideneamino]-3-ethylthiourea

InChI

InChI=1S/C14H21N3OS/c1-3-5-10-18-13-8-6-12(7-9-13)11-16-17-14(19)15-4-2/h6-9,11H,3-5,10H2,1-2H3,(H2,15,17,19)/b16-11+

InChI Key

XYJHBSVMEKKODO-LFIBNONCSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=N/NC(=S)NCC

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=NNC(=S)NCC

Origin of Product

United States

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